molecular formula C8H13BN4O2 B3067444 (2-Piperazin-1-ylpyrimidin-5-yl)boronic acid CAS No. 1176001-52-7

(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid

Cat. No.: B3067444
CAS No.: 1176001-52-7
M. Wt: 208.03 g/mol
InChI Key: AZFCYOAKDHUULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted with a piperazine group at the 2-position and a boronic acid moiety at the 5-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as bioactive agents in drug discovery due to their ability to interact with biological targets like proteases and kinases .

Properties

IUPAC Name

(2-piperazin-1-ylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN4O2/c14-9(15)7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFCYOAKDHUULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCNCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with 2-Chloropyrimidine

A widely adopted route involves condensing N-protected piperazine (e.g., N-Boc-piperazine) with 2-chloropyrimidine under alkaline conditions. In CN104803923A , this reaction proceeds in aqueous sodium carbonate at 25°C, yielding 1-(2-pyrimidine)-4-Boc-piperazine with 93% efficiency (Equation 1):

$$
\text{N-Boc-piperazine} + \text{2-chloropyrimidine} \xrightarrow{\text{Na}2\text{CO}3, \text{H}_2\text{O}} \text{1-(2-pyrimidine)-4-Boc-piperazine} + \text{HCl}
$$

Deprotection of the Boc group using hydrochloric acid (2 M HCl, 25°C) furnishes 1-(2-pyrimidine)piperazine hydrochloride, a key intermediate. This method’s mild conditions (25–40°C, 2–5 hours) and high purity (>99%) make it industrially scalable.

Boronic Acid Functionalization at the Pyrimidine 5-Position

Introducing the boronic acid group at the pyrimidine’s 5-position requires precise regioselective methods. Two primary approaches dominate: Miyaura borylation of halogenated precursors and direct boronation via lithiation.

Miyaura Borylation of 5-Halopyrimidines

Miyaura borylation employs palladium catalysis to convert aryl halides into boronic esters. For 2-piperazin-1-yl-5-bromopyrimidine , the reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane (80–100°C, 12–24 hours) yields the pinacol boronate ester (Equation 2):

$$
\text{2-piperazin-1-yl-5-bromopyrimidine} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{2-piperazin-1-yl-5-(pinacolatoboron)pyrimidine}
$$

Acidic hydrolysis (1 M HCl, 25°C) of the ester then affords the target boronic acid. This method’s efficiency hinges on the halogen’s reactivity (I > Br > Cl), with bromine offering optimal balance between cost and reactivity.

Directed Ortho-Metalation and Boronation

Alternatively, lithiation of 2-piperazin-1-ylpyrimidine using LDA (lithium diisopropylamide) at −78°C, followed by quenching with triisopropyl borate, installs the boronic acid group (Equation 3):

$$
\text{2-piperazin-1-ylpyrimidine} \xrightarrow{\text{LDA, −78°C}} \text{5-lithio-2-piperazin-1-ylpyrimidine} \xrightarrow{\text{B(OiPr)}_3} \text{(2-piperazin-1-ylpyrimidin-5-yl)boronic acid}
$$

This method avoids transition metals but requires stringent anhydrous conditions and low temperatures.

Integrated Synthetic Pathways

Combining the above strategies, two full routes emerge:

Route A: Sequential Substitution and Borylation

  • SNAr with 2-chloro-5-bromopyrimidine : React N-Boc-piperazine with 2-chloro-5-bromopyrimidine in Na₂CO₃/H₂O (25°C, 3 hours).
  • Boc Deprotection : Treat with 2 M HCl to yield 2-piperazin-1-yl-5-bromopyrimidine hydrochloride.
  • Miyaura Borylation : React with B₂(pin)₂ under Pd catalysis, followed by HCl hydrolysis to isolate this compound.

Yield : 78% overall (95% SNAr, 85% borylation).

Route B: Boronate Ester Amination

  • Synthesize 2-amino-5-(pinacolatoboron)pyrimidine : Via Miyaura borylation of 2-amino-5-bromopyrimidine.
  • Piperazine Substitution : Replace the amino group with piperazine using CuI/L-proline catalysis in DMSO (100°C, 24 hours).
  • Ester Hydrolysis : Treat with HCl to obtain the final product.

Yield : 65% overall (lower due to challenging amination).

Comparative Analysis of Methods

Parameter Route A Route B
Overall Yield 78% 65%
Purification Complexity Moderate High
Scalability Industrial Lab-scale
Cost Moderate High

Route A’s superior yield and scalability make it preferable for bulk synthesis, while Route B offers an alternative for laboratories lacking halogenated precursors.

Challenges and Optimization

  • Regioselectivity : Competing substitution at pyrimidine positions 4 and 5 necessitates electron-withdrawing groups (e.g., chlorine) to direct reactivity.
  • Boronic Acid Stability : The free boronic acid is prone to protodeboronation; thus, in situ generation or ester protection is advised during storage.
  • Catalyst Poisoning : Piperazine’s basicity can deactivate Pd catalysts; adding acidic additives (e.g., KOAc) mitigates this.

Chemical Reactions Analysis

Types of Reactions

(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine rings are modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Boronate esters.

    Substitution: Various substituted derivatives of the piperazine and pyrimidine rings.

Scientific Research Applications

(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Piperazin-1-ylpyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Piperazine-Boronic Acid Motifs

Several derivatives share the pyrimidine-piperazine-boronic acid scaffold but differ in substituents:

  • 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester : Incorporates a Boc-protected piperazine group, enhancing stability during synthetic steps. The pinacol ester acts as a protecting group for the boronic acid, improving handling and reactivity in cross-coupling reactions .
  • 2-[4-(4-Chlorophenylsulfonyl)piperazin-1-yl]pyridine-5-boronic acid : Features a pyridine core instead of pyrimidine and a sulfonyl group, which may alter electronic properties and target selectivity .
  • This compound is synthesized via silylation and metal-halogen exchange, yielding 80% purity at scale .

Key Structural Insights :

  • Piperazine vs. Amino Groups: Piperazine derivatives exhibit higher solubility and basicity compared to amino-substituted analogues, favoring interactions with acidic residues in biological targets.
  • Pinacol Ester vs. Free Boronic Acid : Pinacol esters (e.g., 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid pinacol ester) improve stability but require deprotection for reactivity, whereas free boronic acids (e.g., phenanthren-9-yl boronic acid) show direct bioactivity .
Antiproliferative Effects
  • 6-Hydroxynaphthalen-2-yl boronic acid : Exhibits potent cytotoxicity in triple-negative breast cancer (4T1 cells) with an IC50 of 0.1969 µM, attributed to its planar aromatic structure enhancing membrane permeability .
  • Phenanthren-9-yl boronic acid : Shows similar antiproliferative activity (IC50 = 0.2251 µM) but precipitates in culture media, limiting its utility .
  • Boronic Acid-Containing cis-Stilbenes (e.g., 13c) : Inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis in cancer cells, highlighting the boronic acid moiety’s role in disrupting microtubule dynamics .

Comparison with Target Compound : While direct data on (2-Piperazin-1-ylpyrimidin-5-yl)boronic acid’s antiproliferative activity is unavailable, its piperazine group may enhance solubility and target engagement compared to hydrophobic analogues like phenanthren-9-yl boronic acid.

Enzyme Inhibition
  • FL-166 (Bifunctional Aryl Boronic Acid) : Inhibits SARS-CoV-2 3CLpro protease with a Ki of 40 nM, leveraging boronic acid’s reactivity with serine residues in the active site .
  • β-Amido Boronic Acids (e.g., 3d) : Bind to viral proteases at 5–20 µM concentrations, demonstrating the importance of free boronic acid groups over protected esters .

Physicochemical Properties

pKa and Reactivity
  • General Trends : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA, 4-MCPBA) exhibit higher pKa (~8–10), reducing reactivity at physiological pH. Piperazine’s electron-donating nature may lower the target compound’s pKa, enhancing boronate formation at neutral pH .
  • 2,6-Diarylphenylboronic Acids : Show balanced stabilization of boronic acid and boronate forms, with pKa values influenced by through-space electronic effects .
Solubility and Bioavailability
  • Hydrophilic Derivatives : Piperazine and morpholine substituents (e.g., 4-(5-boronic acid-pyrimidin-2-yl)morpholine) improve water solubility, critical for in vivo applications .
  • Hydrophobic Analogues : Compounds like pyren-1-yl boronic acid face solubility challenges, limiting their use in aqueous assays .

Biological Activity

(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by a piperazine ring attached to a pyrimidine structure, with a boronic acid group at the 5-position of the pyrimidine ring. Its unique structural properties contribute to its diverse biological activities, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15BN4O2\text{C}_{11}\text{H}_{15}\text{B}\text{N}_{4}\text{O}_{2}

This compound's specific substitution pattern allows it to engage in various chemical reactions, making it a valuable building block in organic synthesis and a potential therapeutic agent.

The biological activity of this compound primarily stems from its ability to interact with enzymes through reversible covalent bonding. The boronic acid moiety can form bonds with active site residues, effectively inhibiting enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications, especially in oncology and inflammatory diseases .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, including those related to cancer progression and inflammation. For instance, compounds derived from similar structures have shown promising results in inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), suggesting that this compound may also possess similar properties .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have indicated that it may inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation. Its ability to modulate biological processes through enzyme inhibition positions it as a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can significantly reduce the expression of inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory disorders .

Case Studies and Experimental Data

A recent study evaluated the anti-inflammatory effects of various derivatives similar to this compound. The results indicated that certain compounds significantly inhibited the production of nitric oxide and reduced the expression of iNOS and COX-2 proteins in LPS-stimulated RAW 264.7 macrophage cells. These findings support the potential use of such compounds as novel therapeutic strategies for inflammation-associated disorders .

CompoundIC50 (µM)Effect on iNOS ExpressionEffect on COX-2 Expression
V410Significant InhibitionSignificant Inhibition
V815Moderate InhibitionModerate Inhibition

Comparative Analysis with Similar Compounds

In comparison with other piperazine derivatives, this compound demonstrates unique biological activities due to its specific structural characteristics. For example, while other derivatives may also exhibit enzyme inhibition, the distinct position of the boronic acid group enhances its binding affinity and specificity towards certain targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing (2-Piperazin-1-ylpyrimidin-5-yl)boronic acid and its structural analogs?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrimidine core. Boronic acid moieties are often introduced via palladium-catalyzed Miyaura borylation. To avoid instability during synthesis, boronic acids are frequently protected as pinacol esters, which are hydrolyzed post-synthesis . Piperazine substituents are introduced via nucleophilic aromatic substitution or coupling reactions, requiring careful optimization of reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions. Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing boronic acid-containing compounds?

  • Methodology :

  • MALDI-MS : For peptides or polymers, derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) prevents boroxine formation, enabling accurate mass analysis .
  • LC-MS/MS : Used for detecting trace impurities (e.g., genotoxic boronic acids in pharmaceuticals) with high sensitivity. Mobile phases are optimized to avoid boronic acid degradation, and MRM modes enhance selectivity .
  • HPLC : MaxPeak Premier columns minimize nonspecific adsorption, improving separation of boronic acid mixtures .

Q. How are boronic acids utilized in biomedical sensing applications?

  • Methodology : Boronic acids bind reversibly to diols (e.g., glucose, glycoproteins). In glucose sensors, they are integrated into redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for electrochemical detection. For bacterial identification, boronic acid-functionalized carbon dots bind to glycolipids on Gram-positive bacteria, enabling fluorescence-based detection .

Advanced Research Questions

Q. What experimental challenges arise in studying boronic acid-diol binding kinetics, and how are they addressed?

  • Methodology : Stopped-flow fluorescence spectroscopy is used to measure rapid binding kinetics (e.g., kon values for sugars like fructose vs. glucose). At physiological pH, boronic acids exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms, complicating rate measurements. Buffered solutions (pH 7.4–8.5) stabilize the reactive tetrahedral form, improving data reproducibility . Surface plasmon resonance (SPR) further quantifies glycoprotein interactions, though secondary non-specific binding must be mitigated using low-ionic-strength buffers .

Q. How can boronic acid trimerization interfere with mass spectrometry, and what solutions exist?

  • Methodology : Free boronic acids undergo dehydration to form boroxines during MALDI-MS, complicating spectral interpretation. Derivatization with diols (e.g., pinacol) converts boronic acids to stable esters, eliminating trimerization. In situ on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) simplifies workflow and enables sequencing of branched peptides .

Q. What strategies improve the thermal stability of boronic acids for high-temperature applications?

  • Methodology : Structural modifications, such as introducing electron-withdrawing groups (e.g., chlorine) or aromatic systems (e.g., pyrene), enhance thermal stability. Thermogravimetric analysis (TGA) reveals degradation pathways; for example, pyrene-1-boronic acid remains stable up to 600°C, making it suitable for flame-retardant materials .

Q. How are boronic acids integrated into stimuli-responsive polymers for drug delivery?

  • Methodology : Boronic acid-containing copolymers (e.g., PNIPAM-boronic acid blocks) exhibit pH- and glucose-responsive behavior. Atom transfer radical polymerization (ATRP) requires protecting boronic acids as pinacol esters during synthesis to prevent side reactions. Post-polymerization deprotection restores diol-binding capability, enabling controlled drug release in physiological environments .

Methodological Considerations Table

Challenge Solution Key References
Boronic acid instabilityUse pinacol ester prodrugs; hydrolyze post-synthesis
Trimerization in MS analysisDerivatize with diols (e.g., DHB) or use boronic esters
Non-specific binding in SPROptimize buffer conditions (e.g., low ionic strength)
Thermal degradationIntroduce aromatic/electron-withdrawing substituents
Impurity detectionLC-MS/MS with MRM mode; limit of quantification <1 ppm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid
Reactant of Route 2
(2-Piperazin-1-ylpyrimidin-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.